7-chlorofuro[2,3-c]pyridine-2-carbaldehyde
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Overview
Description
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.6 g/mol. This compound has generated interest in various scientific fields, including medicinal chemistry, analytical chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde typically involves the chlorination of furo[2,3-c]pyridine-2-carbaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle chlorinating agents and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid.
Reduction: 7-chlorofuro[2,3-c]pyridine-2-methanol.
Substitution: 7-methoxyfuro[2,3-c]pyridine-2-carbaldehyde.
Scientific Research Applications
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Analytical Chemistry: It serves as a reference standard in analytical methods for detecting and quantifying related compounds.
Pharmacology: The compound is studied for its potential biological activities and interactions with various biological targets.
Mechanism of Action
The mechanism of action of 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-chlorofuro[2,3-b]pyridine-2-carbaldehyde: Similar structure but different position of the chlorine atom.
7-bromofuro[2,3-c]pyridine-2-carbaldehyde: Bromine instead of chlorine at the 7-position.
7-chlorofuro[2,3-c]pyridine-2-methanol: Reduction product of the aldehyde group.
Uniqueness
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets.
Properties
CAS No. |
1207973-17-8 |
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Molecular Formula |
C8H4ClNO2 |
Molecular Weight |
181.57 g/mol |
IUPAC Name |
7-chlorofuro[2,3-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-8-7-5(1-2-10-8)3-6(4-11)12-7/h1-4H |
InChI Key |
LLAMGBLKMYZXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(O2)C=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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